molecular formula C20H15ClN4O2 B2809659 1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-58-8

1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2809659
M. Wt: 378.82
InChI Key: BDEIOFXHLDSTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s role or use in the scientific or industrial context may also be included.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Biopharmaceutical Properties

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, highlighting significant variations in biopharmaceutical properties such as solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values. This research suggests the potential for diverse therapeutic applications depending on the structural modifications of these compounds (Jatczak et al., 2014).

Heterocyclic Synthesis

The synthesis of new [f]-fused xanthines, including pyrazino, pyrido, pyrimido, and pyrrolo[2, 1-f]purine-2,4-diones, demonstrates the versatility of pyrido[2,3-d]pyrimidine derivatives in creating a wide range of heterocyclic compounds. This work contributes to the expanding library of heterocyclic compounds with potential pharmaceutical applications (Gatta et al., 1994).

Urease Inhibition Activity

Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives highlights their application in studying urease inhibition. This suggests the potential for these compounds in developing treatments for diseases related to urease activity, such as urinary tract infections (Rauf et al., 2010).

Antimicrobial Applications

The synthesis and evaluation of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones for antibacterial activity present these compounds as promising candidates for antimicrobial drug development. Specifically, some derivatives showed moderate activity against common bacterial strains, underscoring the potential for therapeutic use (Vlasov et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-6-3-5-14(11-15)12-24-17-8-4-10-23-18(17)19(26)25(20(24)27)13-16-7-1-2-9-22-16/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEIOFXHLDSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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